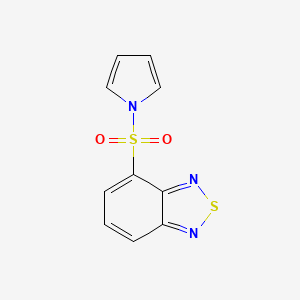![molecular formula C18H17N3O2 B5318359 2,3-diethoxy-6H-indolo[2,3-b]quinoxaline](/img/structure/B5318359.png)
2,3-diethoxy-6H-indolo[2,3-b]quinoxaline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-diethoxy-6H-indolo[2,3-b]quinoxaline, also known as EI, is a heterocyclic compound that has gained attention in recent years due to its potential applications in various scientific research areas. This compound belongs to the family of indoloquinoxalines, which have been found to exhibit biological activity and have been studied for their potential as therapeutic agents. In
作用机制
The mechanism of action of 2,3-diethoxy-6H-indolo[2,3-b]quinoxaline is not fully understood. However, it has been proposed that this compound induces apoptosis in cancer cells by activating the caspase cascade. Additionally, this compound has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, which may contribute to its anti-cancer activity.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis and inhibit cell proliferation. Additionally, this compound has been found to inhibit the activity of topoisomerase II, which may contribute to its anti-cancer activity. In neuroprotection studies, this compound has been found to protect neurons from oxidative stress and apoptosis. In anti-inflammatory studies, this compound has been found to inhibit the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
One advantage of using 2,3-diethoxy-6H-indolo[2,3-b]quinoxaline in lab experiments is its potential as a therapeutic agent for cancer and other diseases. Additionally, this compound has been found to have low toxicity in animal studies. However, one limitation of using this compound in lab experiments is its low solubility in water, which may make it difficult to administer in certain experiments.
未来方向
There are several future directions for research on 2,3-diethoxy-6H-indolo[2,3-b]quinoxaline. One area of research is the development of more efficient synthesis methods to increase the yield of this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound. Other areas of research include the development of this compound derivatives with improved solubility and bioactivity, and the evaluation of this compound in combination with other therapeutic agents. Finally, more studies are needed to evaluate the potential of this compound as a therapeutic agent for various diseases.
合成方法
The synthesis of 2,3-diethoxy-6H-indolo[2,3-b]quinoxaline involves the condensation of 2,3-diaminonaphthalene with ethyl glyoxylate in the presence of acetic anhydride. The resulting product is then cyclized with phosphorus oxychloride to yield this compound. This method has been reported to have a yield of approximately 50%.
科学研究应用
2,3-diethoxy-6H-indolo[2,3-b]quinoxaline has been studied for its potential applications in various scientific research areas. One of the most promising areas is cancer research. Studies have shown that this compound has anti-cancer activity and can induce apoptosis in cancer cells. Additionally, this compound has been found to inhibit the growth of tumor cells in vitro and in vivo. Other areas of research include neuroprotection, anti-inflammatory activity, and antimicrobial activity.
属性
IUPAC Name |
2,3-diethoxy-6H-indolo[3,2-b]quinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-3-22-15-9-13-14(10-16(15)23-4-2)21-18-17(19-13)11-7-5-6-8-12(11)20-18/h5-10H,3-4H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMIAWVISTYNSGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C2C(=C1)N=C3C4=CC=CC=C4NC3=N2)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-methoxy-2-(2-thienyl)ethyl]-2-(5-methyl-2-thienyl)-1H-imidazole](/img/structure/B5318292.png)
![N-({1-[(3-isopropylisoxazol-5-yl)methyl]piperidin-3-yl}methyl)isoxazole-3-carboxamide](/img/structure/B5318293.png)


![N-(3-acetylphenyl)-4-{[3-(1,3-benzodioxol-5-yl)-3-oxo-1-propen-1-yl]amino}benzenesulfonamide](/img/structure/B5318304.png)
![N,N-diethyl-4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]-1-piperidinecarboxamide](/img/structure/B5318309.png)

![7-(2-chloro-4-methylphenyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5318329.png)

![ethyl 4-{3-[4-oxo-5-(3-phenyl-2-propen-1-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}-1-piperazinecarboxylate](/img/structure/B5318343.png)
![7-{[4-(1H-pyrazol-1-yl)phenyl]sulfonyl}-2,7-diazaspiro[4.5]decane hydrochloride](/img/structure/B5318345.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5318347.png)
![4-[3-(allylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-chloro-6-methoxyphenol](/img/structure/B5318354.png)
![5-[(2-methyl-1H-benzimidazol-4-yl)carbonyl]-3-phenyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5318367.png)